N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, a pyridazine ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzothiazole and pyridazine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include ethylating agents, thiophene derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE
- N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1-[6-(FURAN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or stability, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C23H23N5O2S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H23N5O2S2/c1-2-30-16-5-6-17-20(14-16)32-23(24-17)25-22(29)15-9-11-28(12-10-15)21-8-7-18(26-27-21)19-4-3-13-31-19/h3-8,13-15H,2,9-12H2,1H3,(H,24,25,29) |
InChI Key |
BQQZIBIGGFSVHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5 |
Origin of Product |
United States |
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